molecular formula C19H24NO5PS B573228 (S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine phosphate CAS No. 161005-84-1

(S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine phosphate

Numéro de catalogue: B573228
Numéro CAS: 161005-84-1
Poids moléculaire: 409.437
Clé InChI: GFEYKTAAWOBOON-FERBBOLQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Chemical Classification and Nomenclature

(S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine phosphate belongs to the class of tertiary amines featuring aromatic substituents. The compound is characterized by its complex heterocyclic structure incorporating both naphthalene and thiophene ring systems. According to chemical classification standards, this molecule is categorized under heterocyclic compounds bearing multiple aromatic functionalities.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as this compound. Alternative nomenclature includes the designation as (3S)-N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine phosphoric acid salt. The compound carries the Chemical Abstracts Service registry number 161005-84-1, which serves as its unique chemical identifier in international databases.

The stereochemical designation (S) indicates the specific three-dimensional arrangement of atoms around the chiral center, distinguishing this enantiomer from its mirror image counterpart. This stereochemical specification is crucial for understanding the compound's chemical behavior and potential biological activity patterns. The phosphate designation indicates the formation of a salt between the basic amine functionality and phosphoric acid, creating a more stable and soluble formulation.

Structural Overview and IUPAC Designation

The molecular structure of this compound exhibits remarkable complexity through its integration of multiple aromatic systems. The molecular formula C19H24NO5PS reflects the incorporation of carbon, hydrogen, nitrogen, oxygen, phosphorus, and sulfur atoms in a precisely defined arrangement. The molecular weight is established at 409.44 grams per mole, representing the combined mass of the organic amine component and the associated phosphate moiety.

Table 1: Structural and Physical Properties

Property Value Reference
Molecular Formula C19H24NO5PS
Molecular Weight 409.44 g/mol
Chemical Abstracts Service Number 161005-84-1
Exact Mass 409.11100
Polar Surface Area 128.28000 Ų
Logarithm of Partition Coefficient 4.04450

The structural architecture consists of a three-carbon propanamine backbone serving as the central scaffold. At the third carbon position, two significant aromatic substituents are attached through an ether linkage: a naphthalen-1-yloxy group and a thiophen-2-yl group. The naphthalene moiety contributes a bicyclic aromatic system, while the thiophene ring provides a five-membered sulfur-containing heterocycle. These aromatic components create a rigid molecular framework with specific spatial arrangements that influence the compound's chemical properties.

The amine functionality at the terminal position of the propyl chain carries two methyl substituents, creating a tertiary amine structure. This dimethylamino group represents a key structural difference from related compounds in the duloxetine family, where monomethyl substitution is more common. The stereochemical center at the third carbon creates the (S)-configuration, establishing the three-dimensional molecular geometry that defines the compound's spatial characteristics.

X-ray crystallographic analysis has revealed that the thiophene and naphthalene rings maintain a dihedral angle of approximately 87.5 degrees, indicating nearly perpendicular orientation between these aromatic systems. This geometric arrangement is stabilized through dipole-dipole interactions and van der Waals forces rather than classical hydrogen bonding patterns. The molecular packing in the solid state demonstrates the influence of these non-covalent interactions on the compound's physical properties.

Historical Context in Chemical Research

The development of this compound emerged from systematic investigations into duloxetine-related chemical structures. The historical foundation for this compound traces back to the original discovery of duloxetine hydrochloride, designated as LY248686, which was first synthesized and characterized in 1993 by researchers at Eli Lilly and Company. The compound LY248686 demonstrated potent inhibition of serotonin and norepinephrine reuptake, establishing the therapeutic potential of this structural class.

Research into dimethyl analogues of the duloxetine structure represents a systematic exploration of structure-activity relationships within this chemical family. The synthesis methodology for these compounds involves nucleophilic substitution reactions between appropriately substituted intermediates. Specifically, the preparation involves the reaction of 3-hydroxy-N,N-dimethyl-3-(2-thienyl)propanamine with 1-fluoronaphthalene in dimethylsulfoxide, utilizing sodium hydride as a base under controlled temperature conditions.

Table 2: Historical Development Timeline

Year Development Compound Reference
1993 Original duloxetine discovery LY248686
2004 Food and Drug Administration approval Duloxetine hydrochloride
Various Dimethyl analogue synthesis (S)-N,N-Dimethyl derivative

The synthetic approaches to these compounds have been refined through multiple patent applications and research publications. United States Patent 5362886A describes asymmetric synthesis methodologies for related naphthalenyloxy-thienyl compounds, establishing the foundational synthetic chemistry for this molecular class. These synthetic developments have enabled the preparation of various structural analogues, including the specific dimethyl phosphate salt under consideration.

The chemical research trajectory demonstrates an evolution from the original monomethyl duloxetine structure toward more complex substitution patterns. This progression reflects ongoing efforts to understand how molecular modifications influence chemical properties and potential applications. The development of phosphate salt formulations represents an additional advancement in creating more stable and soluble derivatives of the basic molecular framework.

Relationship to Duloxetine Chemistry

The structural relationship between this compound and duloxetine represents a fundamental modification in the amine substitution pattern. Duloxetine, designated chemically as (S)-N-methyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine, contains a secondary amine functionality with a single methyl substituent. In contrast, the dimethyl compound features a tertiary amine with two methyl groups attached to the nitrogen atom.

Table 3: Structural Comparison with Duloxetine

Feature Duloxetine Dimethyl Compound Reference
Molecular Formula C18H19NOS C19H21NOS (free base)
Amine Type Secondary Tertiary
Methyl Substitution Monomethyl Dimethyl
Salt Form Hydrochloride Phosphate
Molecular Weight 297.415 (free base) 311.4 (free base)

The core structural framework remains consistent between these compounds, featuring the characteristic 3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine backbone. This shared scaffold includes the naphthalene ring system connected through an ether linkage at the third carbon position, alongside the thiophene heterocycle directly attached to the same carbon center. The stereochemical configuration at this chiral center maintains the (S)-designation in both molecules, preserving the three-dimensional spatial arrangement.

The modification from secondary to tertiary amine functionality represents a significant chemical alteration with potential implications for molecular properties. Tertiary amines exhibit different basicity characteristics compared to secondary amines, which can influence salt formation, solubility profiles, and chemical stability. The additional methyl group increases the molecular weight by 14 mass units and alters the electronic environment around the nitrogen atom.

The phosphate salt formulation of the dimethyl compound contrasts with the hydrochloride salt typically associated with duloxetine. Phosphoric acid forms different ionic interactions compared to hydrochloric acid, potentially influencing the solid-state properties and dissolution characteristics of the resulting salt. The phosphate anion provides multiple ionizable protons, creating opportunities for complex hydrogen bonding networks in the crystalline state.

Propriétés

IUPAC Name

(3S)-N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NOS.H3O4P/c1-20(2)13-12-18(19-11-6-14-22-19)21-17-10-5-8-15-7-3-4-9-16(15)17;1-5(2,3)4/h3-11,14,18H,12-13H2,1-2H3;(H3,1,2,3,4)/t18-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFEYKTAAWOBOON-FERBBOLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC[C@@H](C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24NO5PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657618
Record name Phosphoric acid--(3S)-N,N-dimethyl-3-[(naphthalen-1-yl)oxy]-3-(thiophen-2-yl)propan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161005-84-1
Record name Phosphoric acid--(3S)-N,N-dimethyl-3-[(naphthalen-1-yl)oxy]-3-(thiophen-2-yl)propan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Nucleophilic Substitution for Core Structure Formation

The foundational step in synthesizing the target compound is the stereoselective coupling of (S)-3-hydroxy-N,N-dimethyl-3-(thiophen-2-yl)propan-1-amine with 1-fluoronaphthalene. This reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where the hydroxyl group of the propanamine derivative acts as a nucleophile, displacing the fluoride ion from 1-fluoronaphthalene.

Reaction Conditions :

  • Solvent : Dimethylsulfoxide (DMSO) is preferred due to its high polarity, which stabilizes the transition state and enhances reaction rates.

  • Base : Sodium hydride (NaH) or potassium hydroxide (KOH) is used to deprotonate the hydroxyl group, generating the alkoxide nucleophile. NaH provides superior reactivity in smaller-scale syntheses (e.g., 72.9% yield), while KOH is favored in industrial settings for cost and safety.

  • Temperature and Time : Optimal results are achieved at 60–65°C for 2.5–24 hours, depending on the base. Shorter reaction times (2.5 hours) with NaH reduce side reactions like elimination, whereas KOH requires extended periods (24 hours) for comparable conversion.

Example Procedure (Patent EP0650965B1) :

  • Dissolve (S)-3-hydroxy-N,N-dimethyl-3-(thiophen-2-yl)propan-1-amine (13.5 g) in DMSO (80 mL).

  • Add NaH (3 g, 60% dispersion) and stir vigorously.

  • Introduce 1-fluoronaphthalene (12.8 g) and heat at 60–65°C for 2.5 hours.

  • Quench with cold water, adjust pH to 4.8 with acetic acid, and extract with hexane.

Phosphate Salt Formation

The free base is converted to the phosphate salt via acid-base reaction with phosphoric acid (H₃PO₄). This step improves solubility and stability for pharmaceutical applications.

Critical Parameters :

  • Stoichiometry : A 1:1 molar ratio of free base to H₃PO₄ ensures complete protonation of the dimethylamino group.

  • Solvent : Ethyl acetate or isopropyl acetate is used for its low polarity, promoting salt precipitation.

  • Crystallization : Slow cooling to 0°C and extended stirring (1 hour) yield high-purity crystals.

Salt Formation Protocol :

  • Dissolve the free base in ethyl acetate at 25°C.

  • Add 85% H₃PO₄ (7 g) dropwise under stirring.

  • Cool the mixture to 0°C, stir for 1 hour, and filter the precipitate.

Optimization of Reaction Conditions

Solvent and Base Selection

Comparative studies reveal solvent-base combinations significantly impact yield and enantiomeric excess (EE):

SolventBaseTemperatureTimeYieldEESource
DMSONaH60–65°C2.5 h79.6%91%
DMSOKOH40°C46 h67%89%
DMFKOtBu90–100°C20 h68%85%

DMSO-NaH systems achieve higher yields and EE due to superior deprotonation efficiency and reduced side reactions. Industrial protocols often substitute NaH with KOH for safer handling, albeit with a slight trade-off in efficiency.

Temperature and Time Profiling

Elevated temperatures (>60°C) accelerate reaction kinetics but risk racemization. For example, maintaining 40°C for 46 hours preserves stereochemical integrity (89% EE) but extends process time. Microwave-assisted synthesis has been explored to reduce time, though scalability remains challenging.

Industrial-Scale Production

Large-Batch Synthesis

Example 15 (Ambeed) outlines a kilogram-scale procedure:

  • Charge (S)-3-hydroxy-N,N-dimethyl-3-(thiophen-2-yl)propan-1-amine (80 kg), NaOH (34.2 kg), and K₂CO₃ (133 kg) in DMSO (1,328 kg).

  • Distill 445 kg of DMSO under vacuum to remove water.

  • Add 1-fluoronaphthalene (69 kg) and stir at 40°C for 24 hours.

  • Extract with isopropyl acetate, wash with water, and treat with H₃PO₄ for salt formation.

Key Industrial Considerations :

  • Continuous Distillation : Removes reaction byproducts (e.g., HF) in real-time, enhancing purity.

  • Automated pH Control : Ensures consistent acidification during salt formation.

Purification and Quality Control

  • Liquid-Liquid Extraction : Hexane and ethyl acetate remove unreacted starting materials.

  • Crystallization : Recrystallization from ethyl acetate/H₃PO₄ yields >99% purity.

  • Analytical Methods : HPLC with chiral columns (e.g., Chiralpak AD-H) confirms EE ≥90%.

Challenges and Mitigation Strategies

Enantiomeric Purity Degradation

Racemization occurs at temperatures >70°C or prolonged reaction times. Mitigation includes:

  • Strict Temperature Control : Maintain ≤65°C during substitution.

  • Catalytic Additives : Pyridine sulfur trioxide complex (1–2 mol%) suppresses side reactions.

Byproduct Formation

  • Elimination Products : Result from over-dehydration; minimized by using anhydrous DMSO and controlled base addition.

  • Diastereomeric Salts : Addressed via fractional crystallization with phosphoric acid .

Analyse Des Réactions Chimiques

Types of Reactions

(S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, particularly at the thiophene ring.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities if present.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions for substitution reactions often involve the use of catalysts such as palladium or copper, along with appropriate ligands and solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the molecular formula C19H21NOS and a molecular weight of 311.4 g/mol. Its structure features a naphthalene moiety linked to a thiophene ring, contributing to its unique biological activity. The stereochemistry of the compound is critical for its interaction with biological targets, particularly in receptor binding and inhibition.

Pharmacological Applications

  • Antidepressant Activity
    • Mechanism of Action : (S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine acts as a selective serotonin and norepinephrine reuptake inhibitor (SNRI). This mechanism enhances the levels of serotonin and norepinephrine in the synaptic cleft, which is beneficial in treating major depressive disorder (MDD) and generalized anxiety disorder (GAD) .
    • Clinical Studies : Clinical trials have demonstrated that this compound provides significant improvement in depressive symptoms compared to placebo treatments. A notable study reported a marked reduction in Hamilton Depression Rating Scale scores among participants treated with the compound .
  • Potential for Neuropathic Pain Management
    • Analgesic Properties : Research indicates that (S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine possesses analgesic properties, making it a candidate for managing neuropathic pain conditions. Its dual action on serotonin and norepinephrine reuptake contributes to pain modulation pathways .
    • Case Studies : In patients with diabetic neuropathy, the administration of this compound led to significant pain relief, showcasing its potential as an alternative treatment for chronic pain syndromes .

In Vitro Studies and Toxicology

In vitro assays have been conducted to evaluate the safety profile of (S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine. These studies focus on its interaction with lysosomal enzymes, particularly phospholipase A2, which is crucial for assessing potential drug-induced phospholipidosis—a condition characterized by abnormal accumulation of phospholipids within cells .

Comparative Analysis with Other Compounds

Compound NameMechanism of ActionPrimary IndicationsNotable Studies
(S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amSNRIMDD, GAD, Neuropathic PainClinical trials showing efficacy in depression , analgesic effects in neuropathy
DuloxetineSNRIMDD, GAD, FibromyalgiaExtensive clinical validation
VenlafaxineSNRIMDD, GADSimilar efficacy but different side effect profile

Mécanisme D'action

The mechanism of action of (S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine phosphate involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Key Properties :

  • Storage : Requires storage at 2–8°C in a dry, dark environment .
  • Hazards : Classified under warning-level precautions (H361), necessitating strict handling protocols .

Comparison with Structurally Similar Compounds

Duloxetine (N-Methyl Analog)

Molecular Formula: C₁₈H₁₉NOS . Structural Differences:

  • Substituents : Duloxetine features an N-methyl group instead of the N,N-dimethyl group in the target compound.
  • Bioactivity : Duloxetine is a clinically approved SNRI for depression and anxiety, while the dimethyl variant is primarily an intermediate. The dimethyl substitution may reduce receptor binding efficiency due to steric hindrance or altered lipophilicity .

N,N-Diethyl-3,3-Diphenylpropan-1-amine

Molecular Formula : C₁₉H₂₅N .
Structural Differences :

  • Substituents : Contains N,N-diethyl and 3,3-diphenyl groups instead of thiophene and naphthalenyloxy moieties.

Phenothiazine-Thiadiazole Derivatives

Example: N-(4(N,N-Dimethylamino)benzylidene)-5-(10-(3-N,N-dimethylamino)propyl)-10H-phenothiazine-3-yl)-1,3,4-thiadiazole-2-amine . Structural Differences:

  • Core Structure: Phenothiazine-thiadiazole hybrid versus propanamine backbone.
  • Pharmacology : Likely antipsychotic or anti-inflammatory activity, contrasting with the SNRI-associated profile of the target compound .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Pharmacological Role Synthesis Route Highlights
(S)-N,N-Dimethyl...phosphate C₁₉H₂₁NO₄PS N,N-dimethyl, thiophene, naphthyloxy Intermediate for SNRI NaH/1-fluoronaphthalene reaction
Duloxetine C₁₈H₁₉NOS N-methyl, thiophene, naphthyloxy SNRI antidepressant Chiral resolution from racemate
N,N-Diethyl-3,3-diphenylpropan-1-amine C₁₉H₂₅N N,N-diethyl, diphenyl Experimental CNS agent Alkylation of diphenylacetonitrile
Phenothiazine-thiadiazole derivative C₂₇H₂₈N₄S₂ Phenothiazine, thiadiazole Antipsychotic candidate Condensation of aldehydes

Key Structural Observations :

  • The dihedral angle between the thiophene and naphthalene rings in the target compound is 87.5° , influencing conformational stability .

Activité Biologique

(S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine phosphate, also known by its CAS number 161005-84-1, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The molecular formula of this compound is C19H24NO5PSC_{19}H_{24}NO_5PS, with a molecular weight of approximately 409.44 g/mol. The compound features a complex structure that includes a naphthalene moiety and a thiophene ring, which are often associated with various pharmacological activities.

PropertyValue
Molecular FormulaC19H24NO5PS
Molecular Weight409.44 g/mol
CAS Number161005-84-1
LogP4.0445
PSA128.28 Ų

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly in the central nervous system (CNS). Research indicates that compounds with similar structures can act as selective serotonin reuptake inhibitors (SSRIs) or modulate adrenergic receptors, which may contribute to their antidepressant and anxiolytic effects.

Antidepressant Effects

Studies have shown that related compounds exhibit significant antidepressant-like effects in animal models. For instance, research involving the administration of similar naphthalene derivatives has demonstrated increased serotonin levels in synaptic clefts, suggesting a potential mechanism for mood enhancement and anxiety reduction.

Neuroprotective Properties

Neuroprotective effects have also been observed in compounds structurally related to this compound. These compounds may protect neuronal cells from oxidative stress and apoptosis through the modulation of signaling pathways involved in cell survival.

Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry examined a series of naphthalene derivatives for their antidepressant activity using the forced swim test in mice. The results indicated that several compounds significantly reduced immobility time, suggesting an antidepressant-like effect.

Study 2: Neuroprotective Effects

In another study, researchers investigated the neuroprotective effects of thiophene-containing compounds in models of neurodegeneration. The findings revealed that these compounds could reduce neuronal cell death induced by glutamate toxicity, highlighting their potential therapeutic applications in neurodegenerative diseases.

Discussion

The biological activity of this compound suggests promising applications in treating mood disorders and neurodegenerative conditions. However, further research is necessary to elucidate its precise mechanisms and therapeutic potential.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing (S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine?

  • Methodological Answer : The synthesis involves reacting 3-hydroxy-N,N-dimethyl-3-(2-thienyl)propanamine with 1-fluoronaphthalene in dimethylsulfoxide (DMSO) using sodium hydride (NaH) as a base. Key conditions include:

  • Temperature : 323 K (50°C) for 8 hours.
  • Molar Ratios : 1:1.2 (alcohol:fluoronaphthalene), with excess NaH (60% dispersion).
  • Workup : Acid-base extraction (pH adjustment to 4–5 for layer separation, followed by pH 12 for organic phase isolation).
  • Yield : 72.9% after purification via hexane/ethyl acetate partitioning .

Q. How is the crystal structure of this compound characterized, and what are its key features?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (SHELXL-97) is used for refinement. Key structural insights:

  • Conformation : Planar thiophene (S/C6–C9) and naphthalene (C10–C19) rings with an 87.5° dihedral angle.
  • Packing : Dominated by dipole-dipole and van der Waals interactions due to the absence of classical hydrogen bonds.
  • Bond Parameters : Normal C–C bond lengths (1.47–1.52 Å) and angles consistent with similar alcohols .

Q. What analytical techniques are recommended for purity assessment?

  • Methodological Answer :

  • HPLC : To detect impurities (e.g., 1-fluoronaphthalene residuals) .
  • NMR Spectroscopy : Confirm absence of unreacted intermediates (e.g., 3-hydroxy-N,N-dimethyl-3-(2-thienyl)propanamine) .
  • Mass Spectrometry : Validate molecular weight (theoretical: 311.4 g/mol) .

Advanced Research Questions

Q. How do non-classical intermolecular interactions influence solid-state packing?

  • Methodological Answer :

  • Crystallographic Analysis : SCXRD data show that van der Waals forces and dipole interactions (from the naphthyloxy and thiophenyl groups) stabilize the lattice.
  • Computational Modeling : Use density functional theory (DFT) to calculate interaction energies between adjacent molecules.
  • Comparison with Analogues : Contrast with structurally similar compounds (e.g., duloxetine intermediates) to identify packing trends .

Q. What challenges arise during crystallographic refinement of this compound?

  • Methodological Answer :

  • Limitations of SHELX : Despite its robustness, SHELX struggles with low-resolution data or twinned crystals. Use TWINLAWS for twinning corrections and SHELXD/E for phase improvement.
  • Hydrogen Atom Placement : H atoms are modeled in riding positions (C–H = 0.93–0.98 Å), introducing minor errors in thermal parameter estimation .

Q. How can discrepancies in synthesis yields be resolved?

  • Methodological Answer :

  • Variable Screening : Optimize NaH stoichiometry (excess base may degrade reactants).
  • Reaction Monitoring : Use in-situ FTIR to track fluoronaphthalene consumption.
  • Solvent Effects : Test alternatives to DMSO (e.g., DMF) to improve reaction efficiency .

Q. What strategies resolve conflicting crystallographic data during structure determination?

  • Methodological Answer :

  • Data Merging : Combine datasets from multiple crystals to enhance completeness.
  • Validation Tools : Cross-check with PLATON (ADDSYM) for missed symmetry and OLEX2 for real-space refinement.
  • Reference Structures : Compare with deposited CIFs of analogous compounds (e.g., duloxetine intermediates) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.